molecular formula C10H13NO8 B11843032 2-Azabicyclo[2.2.1]hept-5-ene dioxalate

2-Azabicyclo[2.2.1]hept-5-ene dioxalate

Cat. No.: B11843032
M. Wt: 275.21 g/mol
InChI Key: CXLAFGPTPPOTFP-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]hept-5-ene dioxalate is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene derivatives typically involves the Aza-Diels-Alder reaction. This reaction is catalyzed by Bronsted acids and involves the cycloaddition of cyclopentadiene with imino-acetates possessing chiral auxiliaries . The reaction conditions often include the use of homogeneous and heterogeneous Lewis acids to improve the rate and selectivity of the cycloaddition .

Industrial Production Methods

Industrial production of 2-Azabicyclo[2.2.1]hept-5-ene derivatives can be scaled up using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions allows for the production of these compounds on a larger scale .

Mechanism of Action

Properties

Molecular Formula

C10H13NO8

Molecular Weight

275.21 g/mol

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene;oxalic acid

InChI

InChI=1S/C6H9N.2C2H2O4/c1-2-6-3-5(1)4-7-6;2*3-1(4)2(5)6/h1-2,5-7H,3-4H2;2*(H,3,4)(H,5,6)

InChI Key

CXLAFGPTPPOTFP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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